molecular formula C17H11Cl2N3O4 B11996823 N'-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

N'-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11996823
M. Wt: 392.2 g/mol
InChI Key: OKPVULJRWWHQNA-UHFFFAOYSA-N
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Description

N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, substituted with a 2,4-dichlorobenzoyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 2,4-Dichlorobenzoyl Group: The quinoline derivative is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to introduce the 2,4-dichlorobenzoyl group.

    Formation of the Carbohydrazide Moiety: The final step involves the reaction of the intermediate product with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. Additionally, it may interfere with cellular signaling pathways, resulting in the modulation of cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
  • N-(2,4-dichlorobenzoyl)-N’-phenylurea
  • 2-(2,4-dichlorobenzoyl)-N-methylhydrazinecarbothioamide

Uniqueness

N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H11Cl2N3O4

Molecular Weight

392.2 g/mol

IUPAC Name

N'-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C17H11Cl2N3O4/c18-8-5-6-9(11(19)7-8)15(24)21-22-17(26)13-14(23)10-3-1-2-4-12(10)20-16(13)25/h1-7H,(H,21,24)(H,22,26)(H2,20,23,25)

InChI Key

OKPVULJRWWHQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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